molecular formula C15H22N4O4S B486066 4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide CAS No. 667891-20-5

4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B486066
CAS No.: 667891-20-5
M. Wt: 354.4g/mol
InChI Key: SFTAAJCUDTVYTK-UHFFFAOYSA-N
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Description

4-(4-Acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a sulfonyl group and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted piperazine derivatives with new functional groups.

Scientific Research Applications

4-(4-Acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide depends on its specific application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl and acetamido groups can form hydrogen bonds or electrostatic interactions with target proteins.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide: Similar structure but with an amino group instead of an acetamido group.

    4-(4-Methylphenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide: Contains a methyl group instead of an acetamido group.

Uniqueness

4-(4-Acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide is unique due to the presence of both the acetamido and sulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(4-acetamidophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-12(20)16-13-4-6-14(7-5-13)24(22,23)19-10-8-18(9-11-19)15(21)17(2)3/h4-7H,8-11H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTAAJCUDTVYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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